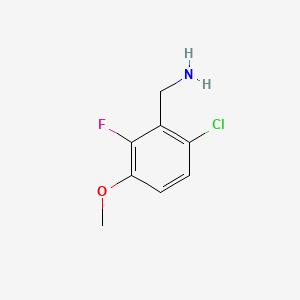

(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

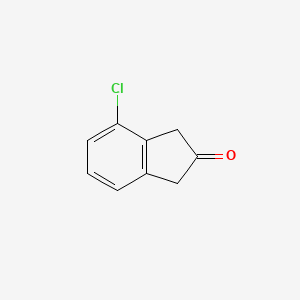

Inhibition of Monoamine Oxidase-B

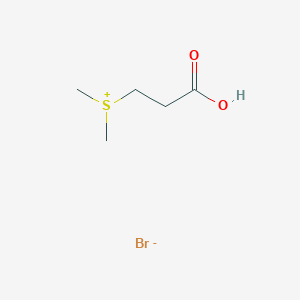

One significant application of compounds related to (6-Chloro-2-fluoro-3-methoxyphenyl)methanamine is in the field of neurology, particularly as inhibitors of monoamine oxidase-B (MAO-B). Benzyl-dimethyl-silyl-methanamines, which are structurally related to (6-Chloro-2-fluoro-3-methoxyphenyl)methanamine, have shown potent and selective inhibition of MAO-B. This inhibition is irreversible and occurs in the enzyme's active site. These compounds, such as 4-fluorobenzyl-dimethyl-silyl-methanamine, demonstrate high selectivity for the B-form relative to the A-form of rat brain MAO, suggesting potential as anti-Parkinsonian agents (Danzin et al., 1989).

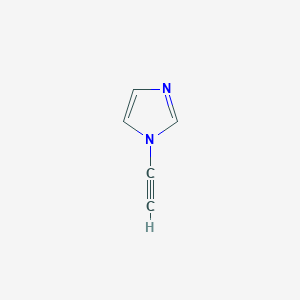

Synthesis and Spectral Analysis of Novel Derivatives

Another application is in the synthesis and spectral analysis of novel chemical derivatives. For example, the reaction of 4-chloro-3-nitrocoumarin and (4-methoxyphenyl)methanamine led to the synthesis of a new coumarin derivative, which was thoroughly analyzed using various NMR techniques. This type of research contributes to the development of new compounds with potential applications in various fields, including medicine and materials science (Dekić et al., 2020).

Development of Antidepressant Drug Candidates

Compounds structurally related to (6-Chloro-2-fluoro-3-methoxyphenyl)methanamine are being explored as potential antidepressant drug candidates. Derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, designed as "biased agonists" of serotonin 5-HT1A receptors, have shown promising results. They demonstrate high receptor affinity, selectivity, and favorable drug-like properties, suggesting their potential as novel antidepressants (Sniecikowska et al., 2019).

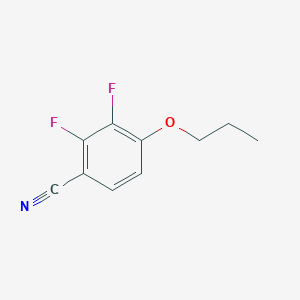

Chemical Synthesis and Application in Agriculture

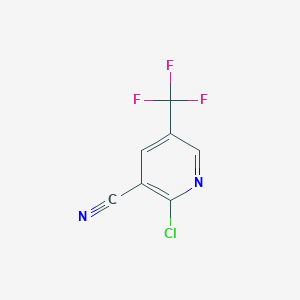

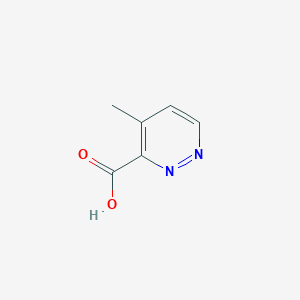

Additionally, derivatives of (6-Chloro-2-fluoro-3-methoxyphenyl)methanamine have been synthesized and applied in agriculture. For example, the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an intermediate of herbicides, represents an application in the agricultural industry, contributing to the development of more efficient and targeted herbicides (Zhou Yu, 2002).

Wirkmechanismus

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that (6-Chloro-2-fluoro-3-methoxyphenyl)methanamine might interact with palladium catalysts and organoboron reagents.

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new bond .

Biochemical Pathways

It’s plausible that the compound could be involved in carbon–carbon bond-forming reactions, such as the suzuki–miyaura coupling , which could affect various biochemical pathways depending on the specific context of its use.

Result of Action

Given its potential role in suzuki–miyaura coupling reactions , it could contribute to the formation of new carbon–carbon bonds, which could have various effects at the molecular and cellular levels.

Action Environment

Factors such as ph, temperature, and the presence of other reactants could potentially influence the compound’s action in the context of suzuki–miyaura coupling reactions .

Eigenschaften

IUPAC Name |

(6-chloro-2-fluoro-3-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFNO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,4,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDZQFHRDGSFBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Thiophen-2-yl)methyl]benzoic acid](/img/structure/B1357649.png)